Cas no 18119-24-9 (8-Chloroquinolin-6-OL)

8-Chloroquinolin-6-OL structure
8-Chloroquinolin-6-OL structure
商品名:8-Chloroquinolin-6-OL
CAS番号:18119-24-9
MF:C9H6ClNO
メガワット:179.6030
MDL:MFCD09951943
CID:122785
PubChem ID:20701169

8-Chloroquinolin-6-OL 化学的及び物理的性質

名前と識別子

    • 6-Quinolinol, 8-chloro-
    • 8-Chloroquinolin-6-ol
    • 8-Chloro-6-hydroxyquinoline
    • 6-Quinolinol,8-chloro
    • 8-Chlor-6-hydroxychinolin
    • 8-Chlor-chinolin-6-ol
    • 8-chloro-quinolin-6-ol
    • 6-CHLORO-8-HYDROXYQUINOLINE
    • AK308559
    • NSFZSTFINAEFAB-UHFFFAOYSA-N
    • FCH878530
    • AX8328781
    • SMSSF-0625465
    • 18119-24-9
    • SY041629
    • CS-0029519
    • SCHEMBL3565423
    • AMS_CNC_ID-1762297630
    • MFCD09951943
    • DTXSID50609426
    • DS-11478
    • SB68138
    • AKOS006314115
    • 8-Chloroquinolin-6-OL
    • MDL: MFCD09951943
    • インチ: 1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
    • InChIKey: NSFZSTFINAEFAB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C([H])=C2C([H])=C([H])C([H])=NC2=1)O[H]

計算された属性

  • せいみつぶんしりょう: 179.01400
  • どういたいしつりょう: 179.0137915g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 33.1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 343.5±22.0°C at 760 mmHg
  • フラッシュポイント: 161.5±22.3 °C
  • PSA: 33.12000
  • LogP: 2.59380

8-Chloroquinolin-6-OL セキュリティ情報

8-Chloroquinolin-6-OL 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Chloroquinolin-6-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C837827-5g
8-Chloroquinolin-6-ol
18119-24-9 97%
5g
1,186.00 2021-05-17
abcr
AB443040-5 g
8-Chloroquinolin-6-ol, 95%; .
18119-24-9 95%
5g
€254.70 2023-04-22
TRC
C203130-500mg
8-Chloroquinolin-6-ol
18119-24-9
500mg
$ 240.00 2022-04-01
eNovation Chemicals LLC
D952733-5g
6-Quinolinol, 8-chloro-
18119-24-9 95%
5g
$110 2024-06-07
abcr
AB443040-250 mg
8-Chloroquinolin-6-ol, 95%; .
18119-24-9 95%
250mg
€77.40 2023-04-22
Chemenu
CM117270-5g
8-Chloro-6-hydroxyquinoline
18119-24-9 97%
5g
$125 2023-02-17
abcr
AB443040-250mg
8-Chloroquinolin-6-ol, 95%; .
18119-24-9 95%
250mg
€77.40 2025-03-19
1PlusChem
1P00237E-250mg
6-Quinolinol, 8-chloro-
18119-24-9 97%
250mg
$7.00 2025-02-19
abcr
AB443040-25g
8-Chloroquinolin-6-ol, 95%; .
18119-24-9 95%
25g
€718.30 2025-03-19
eNovation Chemicals LLC
D952733-5g
6-Quinolinol, 8-chloro-
18119-24-9 95%
5g
$100 2025-02-26

8-Chloroquinolin-6-OL 関連文献

8-Chloroquinolin-6-OLに関する追加情報

8-Chloroquinolin-6-OL: A Comprehensive Overview

8-Chloroquinolin-6-OL, also known by its CAS number 18119-24-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse applications. The presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position introduces unique electronic and structural properties, making 8-Chloroquinolin-6-OL a valuable molecule for both academic research and industrial applications.

The synthesis of 8-Chloroquinolin-6-OL typically involves multi-step organic reactions, often starting from quinoline derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments highlight the growing emphasis on sustainable practices in modern chemical synthesis.

One of the most promising areas of research involving 8-Chloroquinolin-6-OL is its application in drug discovery. The compound has shown potential as a lead molecule in the development of anti-cancer agents. Studies have demonstrated that 8-Chloroquinolin-6-OL exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor growth. Furthermore, its hydroxyl group at the 6th position facilitates hydrogen bonding, which is crucial for interactions with biological targets.

In addition to its pharmacological applications, 8-Chloroquinolin-6-OL has been investigated for its role in materials science. The compound's aromaticity and functional groups make it a suitable candidate for use in organic electronics. Researchers have explored its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have reported enhanced charge transport properties when 8-Chloroquinolin-6-OL is incorporated into device architectures, paving the way for its use in next-generation electronic devices.

The electronic properties of 8-Chloroquinolin-6-OL are further influenced by the chlorine substituent at the 8th position. Chlorine's electronegativity introduces a dipole moment into the molecule, altering its reactivity and stability. This substitution pattern also affects the compound's solubility in various solvents, which is critical for its application in solution-based processes such as inkjet printing for flexible electronics.

From a structural standpoint, 8-Chloroquinolin-6-OL exhibits a rigid planar geometry due to the aromaticity of the quinoline ring system. This rigidity is advantageous in applications where molecular stability is required, such as in sensors or catalytic systems. Recent research has focused on modifying the substituents on the quinoline ring to tailor the compound's properties further. For example, introducing additional functional groups has been shown to enhance both its electronic conductivity and biocompatibility.

The versatility of 8-Chloroquinolin-6-OL extends to its use as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions allows chemists to build larger frameworks with intricate architectures. For instance, coupling reactions with other heterocycles or alkenes can lead to novel compounds with expanded functional groups, opening up new avenues for material design.

In terms of environmental considerations, understanding the degradation pathways of 8-Chloroquinolin-6-OL is essential for assessing its ecological impact. Recent studies have examined its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities can metabolize the compound efficiently under certain conditions. This knowledge is crucial for ensuring sustainable practices in industries that utilize this compound.

Looking ahead, the future of 8-Chloroquinolin-6-Ol lies in leveraging its unique properties for innovative applications. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new potentials in fields such as drug delivery systems and advanced materials. As research continues to uncover its full potential, 8-Chloroquinolin-6-Ol stands as a testament to the power of chemical innovation.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:25g
価格 ($):400.0